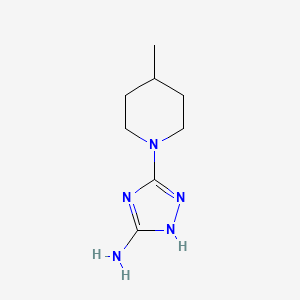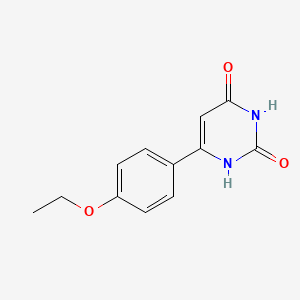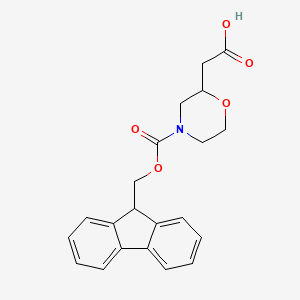
2-(4-N-Fmoc-morpholin-2-YL)essigsäure
Übersicht
Beschreibung
2-(4-N-Fmoc-morpholin-2-YL)acetic acid is a biochemical used for proteomics research . It has a molecular formula of C21H21NO5 and a molecular weight of 367.4 .
Molecular Structure Analysis
The molecular structure of 2-(4-N-Fmoc-morpholin-2-YL)acetic acid is represented by the molecular formula C21H21NO5 . This indicates that it contains 21 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-N-Fmoc-morpholin-2-YL)acetic acid are not fully detailed in the search results. We know that it has a molecular weight of 367.4 , but additional properties like melting point, boiling point, density, and solubility would require more specific information.Wissenschaftliche Forschungsanwendungen
Proteomforschung
2-(4-N-Fmoc-morpholin-2-YL)essigsäure: wird in erster Linie in der Proteomforschung eingesetzt . Dieses Gebiet befasst sich mit der groß angelegten Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Die Verbindung wird zur Modifizierung von Peptiden und Proteinen verwendet, was für das Verständnis von Proteininteraktionen, -funktion und -struktur unerlässlich ist.
Peptidsynthese
Die Verbindung dient als ein wichtiges Reagenz in der Peptidsynthese . Sie wird verwendet, um die Fmoc-Schutzgruppe (9-Fluorenylmethyloxycarbonyl) einzuführen, was ein Standardansatz in der Synthese von Peptiden ist. Diese Methode ist aufgrund ihrer hohen Effizienz und der milden Bedingungen, die für den Entschützungsschritt erforderlich sind, weit verbreitet.
Arzneimittelforschung
In der Arzneimittelforschung wird This compound verwendet, um Bibliotheken von Peptiden und kleinen Molekülen zu erstellen . Diese Bibliotheken werden dann gescreent, um Verbindungen mit therapeutischem Potenzial zu identifizieren. Die Rolle der Verbindung bei der Synthese diverser molekularer Strukturen macht sie in der Suche nach neuen Medikamenten unschätzbar wertvoll.
Biokonjugation
Diese Verbindung wird auch in Biokonjugationstechniken angewendet . Biokonjugation beinhaltet die Anbindung eines Biomoleküls, wie z. B. eines Peptids, an ein anderes Molekül, das ein Medikament, ein Fluoreszenzfarbstoff oder ein Polymer sein kann. Dieser Prozess ist entscheidend für die Entwicklung von gezielten Therapien und diagnostischen Werkzeugen.
Molekularbiologie
In der Molekularbiologie wird This compound bei der Synthese von Nukleotid-Peptid-Konjugaten verwendet . Diese Konjugate sind wichtige Werkzeuge zur Untersuchung der Genexpression und -regulation sowie zur Entwicklung von Gentherapien.
Materialwissenschaften
Die Verbindung findet auch in der Materialwissenschaft Anwendung . Sie kann verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren, was wichtig ist, um biokompatible Oberflächen zu schaffen, insbesondere bei der Entwicklung von medizinischen Implantaten und Geräten.
Chemische Biologie
In der chemischen Biologie wird sie zur Untersuchung von Protein-Protein-Interaktionen verwendet . Durch die Modifizierung von Proteinen mit dieser Verbindung können Forscher die Bindungsstellen und Interaktionsdynamik zwischen verschiedenen Proteinen untersuchen, was für das Verständnis zellulärer Prozesse von grundlegender Bedeutung ist.
Analytische Chemie
Schließlich wird This compound in der analytischen Chemie als Standard- oder Referenzverbindung in der Chromatographie und Massenspektrometrie verwendet . Dies hilft bei der Identifizierung und Quantifizierung komplexer biologischer Proben.
Wirkmechanismus
Target of Action
It is known to be used in proteomics research , which suggests that it may interact with proteins or peptides in the body.
Mode of Action
As a biochemical used in proteomics research , it may interact with proteins or peptides, possibly influencing their structure or function.
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein synthesis or degradation pathways.
Result of Action
As a biochemical used in proteomics research , it may influence the structure or function of proteins or peptides.
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence its action.
Zukünftige Richtungen
The future directions of research involving 2-(4-N-Fmoc-morpholin-2-YL)acetic acid are not specified in the search results. Given its use in proteomics research , it may continue to be used in the study of proteins and their functions.
Relevant Papers While specific papers on 2-(4-N-Fmoc-morpholin-2-YL)acetic acid were not identified in the search results, it is mentioned in the context of proteomics research . For a more comprehensive analysis, a more targeted literature search in scientific databases could be performed.
Eigenschaften
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-20(24)11-14-12-22(9-10-26-14)21(25)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVJXGOSMIXASR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201183485 | |
| Record name | 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-morpholineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885273-97-2 | |
| Record name | 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-morpholineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-morpholineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B1425707.png)
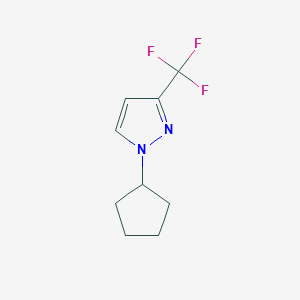
amine](/img/structure/B1425709.png)
![2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one](/img/structure/B1425710.png)
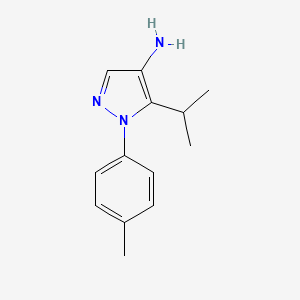


![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425715.png)
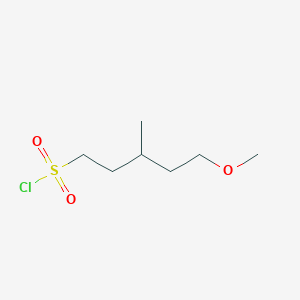
![[1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1425721.png)
![[1-(2-Ethoxyethyl)cyclopropyl]methanamine](/img/structure/B1425722.png)

